![molecular formula C12H22N2O2 B1403452 5-Amino-1-Boc-hexahydrocyclopenta[b]pyrrole CAS No. 1419101-27-1](/img/structure/B1403452.png)

5-Amino-1-Boc-hexahydrocyclopenta[b]pyrrole

説明

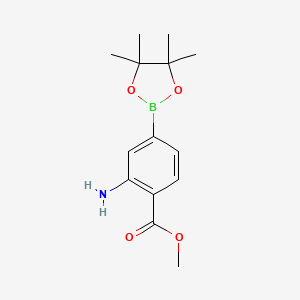

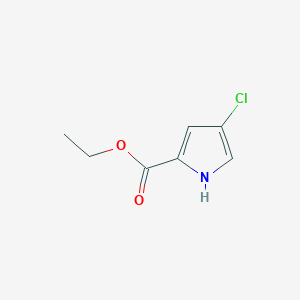

5-Amino-1-Boc-hexahydrocyclopenta[b]pyrrole is a chemical compound with the molecular formula C12H22N2O2 and a molecular weight of 226.32 g/mol . It is not intended for human or veterinary use and is used for research purposes.

Synthesis Analysis

The synthesis of pyrrole derivatives, such as 5-Amino-1-Boc-hexahydrocyclopenta[b]pyrrole, involves various methods. One common method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Other methods include the use of metal-catalyzed conversion of primary diols and amines, Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines, and the use of ionic liquids for highly regioselective N-substitution of pyrrole .Molecular Structure Analysis

The molecular structure of 5-Amino-1-Boc-hexahydrocyclopenta[b]pyrrole is represented by the formula C12H22N2O2 . The compound is a derivative of pyrrole, a heterocyclic aromatic organic compound.Chemical Reactions Analysis

Pyrrole, a key component of 5-Amino-1-Boc-hexahydrocyclopenta[b]pyrrole, is known to be a biologically active scaffold possessing diverse activities . Pyrrole-containing analogs are considered potential sources of biologically active compounds . The Boc group in 5-Amino-1-Boc-hexahydrocyclopenta[b]pyrrole is stable towards most nucleophiles and bases .Physical And Chemical Properties Analysis

5-Amino-1-Boc-hexahydrocyclopenta[b]pyrrole has a molecular weight of 226.32 g/mol . More detailed physical and chemical properties may require specific experimental measurements or computational modeling.科学的研究の応用

Synthesis of Functionalized Pyrroles

A novel approach to synthesizing functionalized pyrroles utilizes Pd-catalyzed oxidative heterocyclization-alkoxycarbonylation of N-Boc-1-amino-3-yn-2-ols. This method leads to a mixture of Boc-protected and N-unsubstituted pyrrole-3-carboxylic esters, which can be converted into deprotected esters through basic treatment. The reaction's versatility is demonstrated by its ability to produce highly functionalized pyrrole derivatives directly under certain conditions (Gabriele et al., 2012).

Synthesis of Kainoid Amino Acids

N-Boc syn-7-(2-hydroxyethyl)-4-(alkyl or aryl)sulfonyl-2-azabicyclo[2.2.1]hept-5-enes serve as precursors in synthesizing neuroexcitants like 3-(carboxymethyl)pyrrolidine-2,4-dicarboxylic acid and alpha-kainic acid. The synthesis involves intermolecular radical addition and nitrogen-directed homoallylic radical rearrangement, providing an efficient route to kainoid amino acids (Hodgson et al., 2005).

Peptide Analogue Synthesis

Activated derivatives of amino acids, such as bis(Boc) amino acid fluoride (Boc2AAF) and N-Boc amino acid N-carboxyanhydride (Boc-NCA), are synthesized for creating peptide analogues containing a central pyrrolide bond. These analogues are potential mechanism-based inhibitors of HIV-1 proteinase, demonstrating the method's applicability in developing therapeutic agents (Wakselman et al., 1994).

Synthesis of Protected 2-Pyrrolylalanine

Protected enantiopure 2-pyrrolylalanine has been synthesized for application in peptide science as an electron-rich arylalanine analog. The synthesis involves multiple steps, including olefin oxidation and Paal-Knorr condensation, leading to analogs useful in studying prolyl amide isomer equilibrium (Doerr & Lubell, 2012).

Corrosion Inhibition

5-(Phenylthio)-3H-pyrrole-4-carbonitriles have been studied for their adsorption and inhibition effects on mild steel corrosion in 1 M HCl. These compounds act as anodic type inhibitors and demonstrate significant efficiency in preventing corrosion, highlighting their potential in industrial applications (Verma et al., 2015).

特性

IUPAC Name |

tert-butyl 5-amino-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-5-4-8-6-9(13)7-10(8)14/h8-10H,4-7,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIDLVNZIPCOTFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2C1CC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-Boc-hexahydrocyclopenta[b]pyrrole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1403372.png)

![(5,7-Difluoro-benzo[b]thiophen-2-yl)-methanol](/img/structure/B1403375.png)

![Tert-Butyl 5H-Spiro[Azetidine-3,6-Pyrido[3,2-E]Pyrrolo[1,2-A]Pyrazine]-1-Carboxylate](/img/structure/B1403385.png)

![1-Oxa-8-azaspiro[4.5]decane-3-methanol](/img/structure/B1403387.png)

![[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-thiazol-2-yl-methanol](/img/structure/B1403389.png)

![ethyl (2E)-2-cyano-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate](/img/structure/B1403390.png)